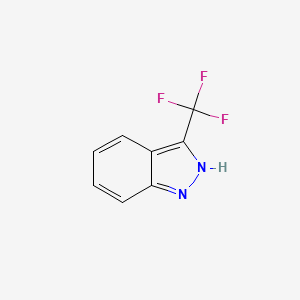

3-(trifluoromethyl)-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Chemical Reactions Analysis

Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .Applications De Recherche Scientifique

-

Metal-Free Oxidative Trifluoromethylation of Indoles

- Field : Organic Chemistry

- Application Summary : An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position .

- Methods : The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

- Results : The desired product can be obtained in 0.7 g yield .

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The hydrophobic constant (e.g., 3-(trifluoromethyl)pyridine 1.7 versus benzotrifluoride 3.0), which can be expected to provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Field : Organic Chemistry

- Application Summary : Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods : Transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

-

Use of Trifluoromethyl Group as a Bioisostere

- Field : Medicinal Chemistry

- Application Summary : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

- Methods : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Results : This method allows for the creation of new compounds with potentially improved properties .

-

Ubrogepant for Acute Migraine Treatment

- Field : Pharmaceutical Industry

- Application Summary : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods : The specific methods of application and experimental procedures were not available in the source .

- Results : The specific results or outcomes obtained were not available in the source .

-

Synthesis of Fluazinam

- Field : Agrochemical Industry

- Application Summary : The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

- Methods : 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .

- Results : The specific results or outcomes obtained were not available in the source .

-

Development of Fluorinated Organic Chemicals

- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields

- Application Summary : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

-

Synthesis of Fluorinated Pesticides

- Field : Agrochemical Industry

- Application Summary : It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

- Methods : 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .

- Results : The specific results or outcomes obtained were not available in the source .

Safety And Hazards

Propriétés

IUPAC Name |

3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVACBOIQLBALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613268 | |

| Record name | 3-(Trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-1H-indazole | |

CAS RN |

57631-05-7 | |

| Record name | 3-(Trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.